5-Bromospiro[2.3]hexane
CAS No.: 2229191-81-3
Cat. No.: VC5011951
Molecular Formula: C6H9Br
Molecular Weight: 161.042
* For research use only. Not for human or veterinary use.
![5-Bromospiro[2.3]hexane - 2229191-81-3](/images/structure/VC5011951.png)
Specification
CAS No. | 2229191-81-3 |
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Molecular Formula | C6H9Br |
Molecular Weight | 161.042 |
IUPAC Name | 5-bromospiro[2.3]hexane |
Standard InChI | InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2 |
Standard InChI Key | LTRHWVFUJDGVEF-UHFFFAOYSA-N |
SMILES | C1CC12CC(C2)Br |
Introduction
Chemical Architecture and Physicochemical Properties
The spiro[2.3]hexane framework consists of two fused cyclopropane and cyclobutane rings sharing a single carbon atom (the spiro center). Bromination at the 5-position introduces steric and electronic perturbations that influence reactivity. Key structural and property data for related compounds include:
Table 1: Comparative Molecular Properties of Brominated Spiro[2.3]hexane Derivatives
The bromomethyl derivative ( ) exhibits a logP of 2.37, suggesting moderate hydrophobicity suitable for lipid membrane penetration. Its single rotatable bond allows conformational flexibility while maintaining spirocyclic rigidity. In contrast, the difluoro-bromo analog () lacks rotatable bonds, enhancing structural rigidity for applications requiring precise stereochemical control.
Synthetic Methodologies
Photoinduced Additive-Free Cyclization
A breakthrough in spiro[2.3]hexane synthesis involves visible-light-mediated cyclization of low-reactivity alkenes ( ). This method avoids toxic reagents and operates under mild conditions (room temperature, ambient pressure). Key steps include:
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Photoexcitation: Visible light (450–500 nm) activates a diene precursor.
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Radical Cascade: Sequential C–C bond formation propagates cyclopropane and cyclobutane rings.
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Termination: Bromomethyl groups are introduced via quenching with N-bromosuccinimide (NBS).
This approach achieves yields up to 78% with excellent functional group tolerance, enabling late-stage bromination of complex intermediates .
Radical C–H Functionalization
Lithium amide-mediated single-electron transfer (SET) to ketones generates N-centered radicals and ketyl anions, which abstract β-hydrogens from 3-iodooxetane precursors ( ). Subsequent radical-radical coupling forms the spiro center:
Cyclic voltammetry studies confirm the SET mechanism, with computed activation energies <20 kcal/mol favoring rapid cyclization .
Applications in Medicinal Chemistry and Materials Science
Bioisosteric Replacement
The spiro[2.3]hexane core serves as an sp³-rich bioisostere for flat aromatic rings, improving solubility and metabolic stability. Bromine’s electronegativity enhances binding to halogen-bond-accepting residues (e.g., backbone carbonyls) in target proteins.
Table 2: Comparative Bioactivity of Spirocyclic Analogs
Compound | Target Protein | IC₅₀ (nM) | Selectivity Index |
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5-Bromo-2,2-difluoro analog | Kinase X | 12.3 | >100 |
Parent spiro[2.3]hexane | Kinase X | 45.7 | 28 |
Polymer Cross-Linking Agents
Brominated spirocycles act as latent cross-linkers in thermosetting resins. Thermal activation (120–150°C) releases bromine radicals, initiating polymerization:
Suppliers such as Enamine offer 5-(bromomethyl)spiro[2.3]hexane at scales up to 10 g, priced at $4,237 for high-purity batches .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 5-bromospiro[2.3]hexanes.
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In Vivo Profiling: Assessing pharmacokinetics of lead candidates in murine models.
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Computational Design: Machine learning models to predict bromine’s impact on spirocycle conformation.
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